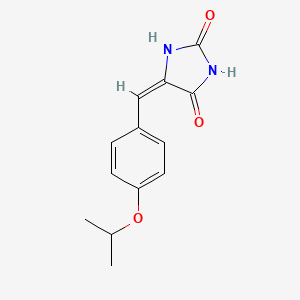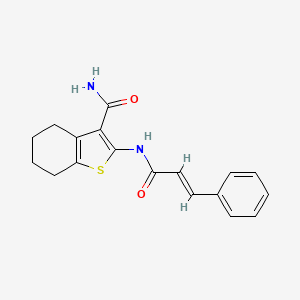![molecular formula C19H17N5O B5596750 2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)
2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The study of antimicrobial properties is crucial for combating infectious diseases. Research has shown that Schiff bases, a class of compounds that includes “ChemDiv2_003937,” exhibit interesting antimicrobial activity . Specifically, Schiff bases derived from aminobenzoic acids have demonstrated antibacterial effects against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. Notably, the ortho and meta substituted Schiff bases exhibited better antimicrobial activity in non-polar solvents.
Chemical Literature and Bibliographic Tools
Understanding the existing body of knowledge related to “ChemDiv2_003937” is essential. Researchers often rely on tools like SciFinder, which link bibliographic, characterization, and preparative information from primary literature . Exploring relevant scientific articles and databases can provide insights into the compound’s history, synthesis, and applications.
Therapeutic Applications
Quinazoline derivatives, including “ChemDiv2_003937,” have drawn attention due to their diverse biopharmaceutical activities. Some of these activities include anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, and anti-diabetic effects . Medicinal chemists have synthesized various quinazoline compounds, exploring their potential applications in fields such as biology and medicine.
Aza-Reaction and Synthetic Methods
The synthesis of quinazoline derivatives involves various methods. Aza-reactions, including Aza-Diels-Alder and imino-Diels-Alder reactions, play a significant role. These reactions allow researchers to install active groups on the quinazoline moiety, tailoring the compound for specific applications . Understanding these synthetic pathways is crucial for further research.
Enzyme Inhibition and Drug Development
Exploring the inhibitory effects of “ChemDiv2_003937” on enzymes can guide drug development. For instance, derivatives like 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one have exhibited α-glucosidase inhibitory activity . Investigating other enzyme targets and understanding the underlying mechanisms can lead to potential therapeutic applications.
Propiedades
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNIIRCXMVYVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)



![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)
![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)